2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol
Brand Name: Vulcanchem
CAS No.: 355-30-6
VCID: VC7915341
InChI: InChI=1S/C5H3F9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h1,15-16H
SMILES: C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O
Molecular Formula: C5H3F9O2
Molecular Weight: 266.06 g/mol

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol

CAS No.: 355-30-6

Cat. No.: VC7915341

Molecular Formula: C5H3F9O2

Molecular Weight: 266.06 g/mol

* For research use only. Not for human or veterinary use.

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol - 355-30-6

Specification

CAS No. 355-30-6
Molecular Formula C5H3F9O2
Molecular Weight 266.06 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol
Standard InChI InChI=1S/C5H3F9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h1,15-16H
Standard InChI Key OKBXLDZUHBWJBK-UHFFFAOYSA-N
SMILES C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O
Canonical SMILES C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O

Introduction

Chemical Identity and Structural Characteristics

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol is a perfluoroalkyl-substituted diol with two hydroxyl groups at the terminal carbons of a pentane chain. The presence of nine fluorine atoms induces significant electronegativity, influencing its reactivity and solubility. The compound’s IUPAC name, 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol, precisely denotes the positions of fluorine substituents and hydroxyl groups.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number355-30-6
Empirical FormulaC5H3F9O2\text{C}_5\text{H}_3\text{F}_9\text{O}_2
Molecular Weight266.06 g/mol
MDL NumberMFCD07784233

The fluorine atoms create a electron-deficient backbone, making the compound highly resistant to oxidation and thermal degradation . This stability is critical for its use in high-temperature reactions and corrosive environments.

Physicochemical Properties

The compound’s physical properties are shaped by its fluorinated structure. Predicted values for boiling point (134.7 \pm 35.0 \, ^\circ\text{C}) and density (1.709±0.06g/cm31.709 \pm 0.06 \, \text{g/cm}^3) align with trends observed in perfluoroalkyl alcohols, where increased fluorine content elevates density and volatility . The pKa of 10.36±0.4110.36 \pm 0.41 suggests weak acidity, comparable to phenolic compounds, enabling deprotonation under basic conditions for nucleophilic reactions .

Table 2: Predicted Physicochemical Properties

PropertyValue
Boiling Point134.7 \pm 35.0 \, ^\circ\text{C}
Density1.709±0.06g/cm31.709 \pm 0.06 \, \text{g/cm}^3
pKa10.36±0.4110.36 \pm 0.41

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation using perfluoroalkyl esters and aryl precursors. For example, reaction of ethyl perfluoropentanoate with bromobenzene in the presence of BF3OEt2\text{BF}_3\cdot\text{OEt}_2 yields 2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one, which is subsequently reduced to the diol . This method achieves moderate yields (72%) and emphasizes the role of Lewis acids in facilitating electrophilic aromatic substitution .

Reactivity in Cycloadditions

The diol serves as a precursor for β-lactone synthesis via enantioselective [2+2] cycloadditions. In a study by Barrios Antúnez et al., its ketone derivative reacted with ketenes under catalysis by chiral bisoxazoline-copper complexes, producing β-lactones with up to 95% enantiomeric excess . The reaction proceeds through a concerted asynchronous mechanism, as confirmed by density functional theory (DFT) calculations .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s derivatives are pivotal in synthesizing fluorinated β-lactones, which exhibit bioactivity as protease inhibitors. For instance, 1-(4-bromophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one, a key intermediate, was used to generate β-lactones with antiviral properties .

Catalysis

In asymmetric catalysis, the diol’s hydroxyl groups coordinate to metal centers, enhancing stereoselectivity. A notable example is its use with quinine-derived catalysts to achieve 17% yield in a model cycloaddition, demonstrating potential for optimization .

Hazard StatementCode
Skin corrosion/irritationH315
Serious eye damageH319
Respiratory tract irritationH335

Precautionary measures include wearing protective gloves and eye protection (P280) and rinsing exposed skin or eyes thoroughly (P302+P352, P305+P351+P338) .

Recent Research Advances

Recent studies highlight the compound’s role in synthesizing perfluoroalkylated aromatics. For example, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(3-fluorophenyl)pentan-1-one was synthesized via nucleophilic acyl substitution, achieving 32% yield after distillation . Computational studies using DFT elucidated transition states in cycloadditions, guiding catalyst design for improved enantioselectivity .

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